molecular formula C9H6BrClN2 B1449662 7-Bromo-4-chloro-8-methylquinazoline CAS No. 1592956-60-9

7-Bromo-4-chloro-8-methylquinazoline

Cat. No.: B1449662
CAS No.: 1592956-60-9
M. Wt: 257.51 g/mol
InChI Key: XGVIICZEECULSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-4-chloro-8-methylquinazoline is a quinazoline derivative, a class of compounds known for their diverse biological activities and significant roles in medicinal chemistry. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, including antibacterial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4-chloro-8-methylquinazoline typically involves the condensation of 4-chloroanthranilic acid amide with triethyl orthoformate, followed by bromination and methylation steps . The reaction conditions often include refluxing in acetic acid or other suitable solvents to achieve the desired product.

Industrial Production Methods: Industrial production methods for quinazoline derivatives, including this compound, often employ large-scale organic synthesis techniques. These methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-4-chloro-8-methylquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Halogenation: NBS in chloroform for bromination.

    Reduction: NaBH4 in methanol or ethanol.

Major Products: The major products formed from these reactions include various substituted quinazolines, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 7-Bromo-4-chloro-8-methylquinazoline involves its interaction with specific molecular targets, such as receptor tyrosine kinases (RTKs). These interactions can inhibit the signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent . The compound may also interfere with bacterial cell wall synthesis, contributing to its antibacterial properties .

Comparison with Similar Compounds

Uniqueness: 7-Bromo-4-chloro-8-methylquinazoline stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

IUPAC Name

7-bromo-4-chloro-8-methylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClN2/c1-5-7(10)3-2-6-8(5)12-4-13-9(6)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGVIICZEECULSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=CN=C2Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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